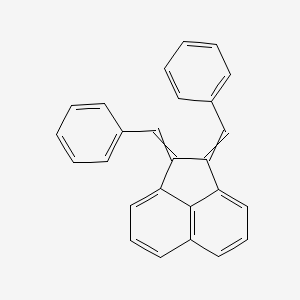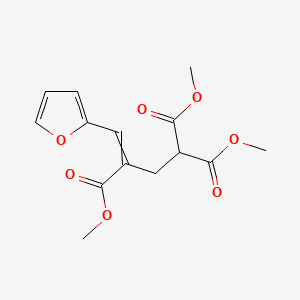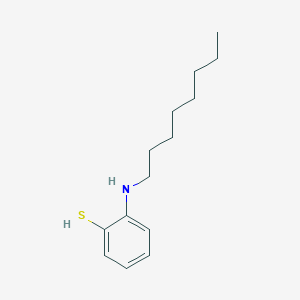
1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene is a chemical compound with the molecular formula C5H3Cl4F3 It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties
Métodos De Preparación
The synthesis of 1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a pentene derivative with chlorine and fluorine sources. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the pentene structure allows for addition reactions with various reagents.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine and fluorine atoms into other compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene involves its interaction with molecular targets through its reactive chlorine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, affecting various molecular pathways. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene can be compared with other similar compounds such as:
1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)pent-2-ene: This compound also contains multiple fluorine atoms but differs in its overall structure and reactivity.
2,2’,5,5’-Tetrachloro-1,1’-azo-1,3,4-triazole: Another compound with multiple chlorine atoms, but with a different core structure and applications.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
194938-10-8 |
|---|---|
Fórmula molecular |
C5H3Cl4F3 |
Peso molecular |
261.9 g/mol |
Nombre IUPAC |
1,1,1,3-tetrachloro-5,5,5-trifluoropent-2-ene |
InChI |
InChI=1S/C5H3Cl4F3/c6-3(1-4(7,8)9)2-5(10,11)12/h1H,2H2 |
Clave InChI |
DHWYIEVMQKVXIT-UHFFFAOYSA-N |
SMILES canónico |
C(C(=CC(Cl)(Cl)Cl)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)

![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)

![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)



![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)

![2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate](/img/structure/B12562063.png)


